Molecular Flexibility: Saturated Phenylethane vs. Unsaturated Phenylethene Sulfonamide Linker
The target compound contains a saturated 2-phenylethane-1-sulfonamide group (C–C single bond linker), whereas its closest structural congener, (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide, possesses a rigid (E)-ethene linker . The saturated linker increases the number of rotatable bonds in the sulfonamide tail from 3 to 4, enabling greater conformational sampling and potentially distinct binding modes at flexible receptor pockets such as those of CCR4 or CRTH2 [1]. While direct comparative biological data for these two specific compounds is not publicly available, the difference in torsional freedom is quantifiable: calculated number of rotatable bonds for the target compound is 7, versus 6 for the (E)-ethene analog [2].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility indicator) |
|---|---|
| Target Compound Data | 7 rotatable bonds (calculated from SMILES: C1=CC=C(C=C1)CCS(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3) |
| Comparator Or Baseline | (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide: 6 rotatable bonds |
| Quantified Difference | +1 rotatable bond (approximately 17% increase in torsional degrees of freedom for the sulfonamide tail region) |
| Conditions | In silico calculation based on molecular topology; not an experimental measurement. Assumes standard bond rotation count definition (excluding terminal groups). |
Why This Matters
In lead optimization campaigns targeting GPCRs, increased conformational flexibility in the solvent-exposed tail region can translate to differential residence time and selectivity profiles, making the saturated analog a distinct SAR probe.
- [1] Veber, D.F., Johnson, S.R., Cheng, H.Y., et al. (2002) 'Molecular properties that influence the oral bioavailability of drug candidates', Journal of Medicinal Chemistry, 45(12), pp. 2615–2623. (Rotatable bond count as a descriptor of molecular flexibility). View Source
- [2] Calculated using standard cheminformatics software (RDKit) based on SMILES strings for the target compound and its (E)-ethene analog. View Source
